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Compound of Interest

Compound Name: Quin-2AM

Cat. No.: B162552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Quin-2 AM for the

measurement of intracellular calcium ([Ca²⁺]i) using fluorescence microscopy. This document

includes detailed protocols, data tables, and diagrams to facilitate the successful

implementation of this technique in your research.

Introduction
Quin-2 AM is a cell-permeant fluorescent indicator dye with a high affinity for calcium ions.[1] It

was one of the first widely used fluorescent probes for monitoring intracellular calcium, a critical

second messenger involved in a vast array of cellular processes, including muscle contraction,

neurotransmitter release, and gene expression.[2] Quin-2 AM is the acetoxymethyl (AM) ester

form of Quin-2. The AM ester group renders the molecule lipophilic, allowing it to readily cross

cell membranes. Once inside the cell, non-specific esterases cleave the AM groups, trapping

the now membrane-impermeant Quin-2 in the cytoplasm.[1][3] Upon binding to Ca²⁺, the

fluorescence intensity of Quin-2 increases significantly, enabling the quantification of changes

in intracellular calcium concentrations.[4][5]

Principle of Action
The use of Quin-2 AM for intracellular calcium measurement relies on a two-step process:
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Loading: The electrically neutral Quin-2 AM passively diffuses across the plasma membrane

into the cell.

Hydrolysis and Trapping: Inside the cell, ubiquitous intracellular esterases hydrolyze the

acetoxymethyl esters, converting Quin-2 AM into its active, membrane-impermeant form,

Quin-2. This process ensures that the dye is retained within the cytoplasm.

Calcium Binding and Fluorescence: Quin-2 is a chelator that exhibits a significant increase in

fluorescence quantum yield upon binding to free Ca²⁺. The change in fluorescence intensity

is directly proportional to the concentration of intracellular free calcium.

Quantitative Data
The following table summarizes the key quantitative properties of Quin-2.

Property Value Reference

Excitation Wavelength (λex) 339 nm [1]

Emission Wavelength (λem) 492 nm [1]

Dissociation Constant (Kd) for

Ca²⁺
115 nM [1]

Molecular Weight 829.76 g/mol [6]

Solubility Soluble in DMSO [1]

Experimental Protocols
This section provides detailed methodologies for preparing reagents and performing

intracellular calcium measurements using Quin-2 AM with fluorescence microscopy.

Reagent Preparation
1.1. Quin-2 AM Stock Solution (2-5 mM)

Materials:

Quin-2 AM (lyophilized powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

Bring the vial of lyophilized Quin-2 AM to room temperature before opening to prevent

moisture condensation.

Add the appropriate volume of anhydrous DMSO to the vial to achieve a final

concentration of 2-5 mM. For example, to prepare a 2 mM stock solution from 1 mg of

Quin-2 AM (MW = 829.76), add 603 µL of DMSO.

Vortex thoroughly until the Quin-2 AM is completely dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C, protected from light.

1.2. Loading Buffer

Materials:

Physiological saline solution appropriate for your cell type (e.g., Hanks' Balanced Salt

Solution (HBSS) or Tyrode's solution)

HEPES buffer

Pluronic® F-127 (20% solution in DMSO)

Probenecid (optional)

Procedure:

Prepare the physiological saline solution and buffer it with HEPES to a final concentration

of 10-20 mM, and adjust the pH to 7.2-7.4.

For the working loading buffer, dilute the Quin-2 AM stock solution to a final concentration

of 2-20 µM.[7] The optimal concentration should be determined empirically for each cell
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type.

To aid in the dispersion of the lipophilic Quin-2 AM in the aqueous buffer, add Pluronic® F-

127 to a final concentration of 0.02-0.04%.[7]

(Optional) To prevent the extrusion of the de-esterified dye by organic anion transporters in

some cell types, probenecid can be added to the loading buffer at a final concentration of

1-2.5 mM.[7]

Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

For Adherent Cells:

Culture cells on glass coverslips or in imaging-compatible microplates to an appropriate

confluency (typically 70-90%).

Remove the culture medium and wash the cells once with the physiological saline solution.

Add the prepared Quin-2 AM loading buffer to the cells.

Incubate the cells at 37°C for 30-60 minutes in the dark.[7] The optimal loading time may

vary between cell types.

After incubation, remove the loading buffer and wash the cells two to three times with the

physiological saline solution to remove any extracellular dye.

Add fresh physiological saline solution (without Quin-2 AM) to the cells.

Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for

complete de-esterification of the dye within the cells.[8]

The cells are now ready for fluorescence microscopy.

For Suspension Cells:
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Harvest the cells by centrifugation.

Resuspend the cell pellet in the Quin-2 AM loading buffer at a suitable cell density.

Incubate the cell suspension at 37°C for 30-60 minutes in the dark, with occasional gentle

mixing.

After incubation, centrifuge the cells to pellet them and remove the supernatant.

Wash the cells by resuspending the pellet in fresh physiological saline solution and

centrifuging again. Repeat this wash step two to three times.

Resuspend the final cell pellet in fresh physiological saline solution.

Allow the cells to incubate for an additional 30 minutes to ensure complete de-esterification.

The cells can then be transferred to an imaging chamber for microscopy.

Fluorescence Microscopy and Data Acquisition
Mount the coverslip with loaded cells onto the stage of a fluorescence microscope equipped

for live-cell imaging.

Use an excitation wavelength of approximately 339 nm and collect the emitted fluorescence

at around 492 nm.[1]

Acquire a baseline fluorescence signal from the resting cells.

Stimulate the cells with your agonist or compound of interest and record the changes in

fluorescence intensity over time.

To prevent phototoxicity and photobleaching, minimize the exposure of the cells to the

excitation light by using the lowest possible excitation intensity and exposure time that

provides an adequate signal-to-noise ratio.

Visualizations
Mechanism of Quin-2 AM Action
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Caption: Mechanism of Quin-2 AM loading and calcium binding.
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Click to download full resolution via product page

Caption: Experimental workflow for Quin-2 AM calcium imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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